

spectroscopic data of 5-**iodo-1,4-dimethyl-1H-1,2,3-triazole**

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Compound of Interest

Compound Name: 5-*iodo-1,4-diMethyl-1H-1,2,3-triazole*

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An In-Depth Technical Guide to the Spectroscopic Data of **5-*iodo-1,4-dimethyl-1H-1,2,3-triazole***

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-*iodo-1,4-dimethyl-1H-1,2,3-triazole* is a key heterocyclic compound that serves as a versatile building block in synthetic organic chemistry. Its significance lies in the strategic placement of an iodine atom on the triazole ring, rendering it an excellent substrate for a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. [1][2] This functionality allows for the late-stage functionalization and elaboration of the triazole core, a scaffold recognized as a crucial pharmacophore in medicinal chemistry due to its role as a bioisostere for amide or ester bonds.[1][2]

This guide provides a comprehensive analysis of the spectroscopic data for **5-*iodo-1,4-dimethyl-1H-1,2,3-triazole***, grounded in established synthetic protocols and characterization principles. As a self-validating reference, this document details the causal relationships between the compound's molecular structure and its spectral signatures, offering field-proven insights for unambiguous identification, purity assessment, and quality control in a research and development setting.

Molecular Structure and Synthesis

A precise understanding of the molecule's architecture is fundamental to interpreting its spectroscopic output.

Molecular Formula: C₄H₆IN₃[\[3\]](#) Molecular Weight: 223.02 g/mol [\[3\]](#)

Caption: Molecular structure of **5-iodo-1,4-dimethyl-1H-1,2,3-triazole**.

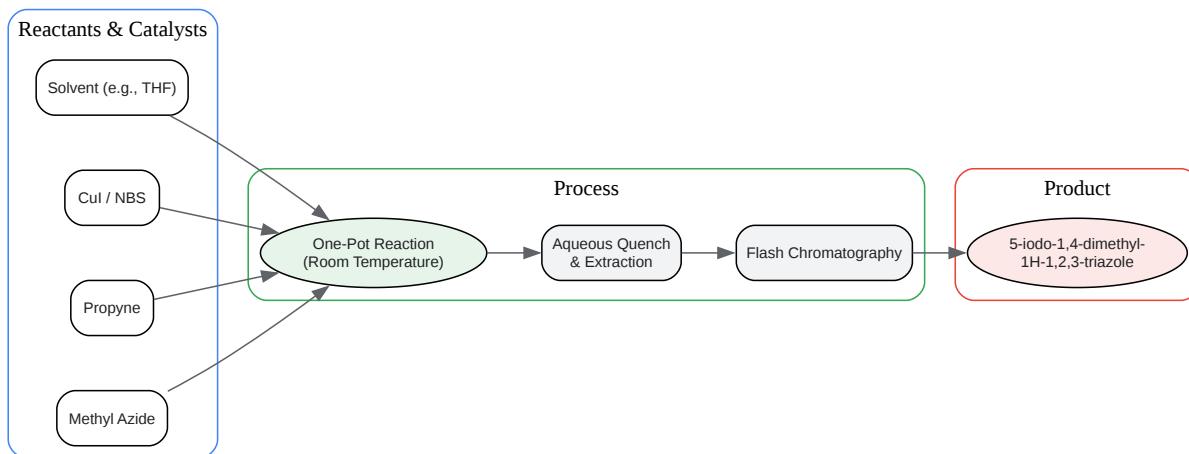
Synthetic Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles is efficiently achieved through a one-pot, three-component reaction. This method leverages the in-situ generation of a copper(I) catalyst and an electrophilic iodine source to mediate the cycloaddition of an azide with a terminal alkyne.[\[4\]](#)[\[5\]](#)

Experimental Workflow:

- Catalyst and Iodinating Agent Preparation: A copper(I) source (e.g., CuI) and an iodinating agent (e.g., N-Iodosuccinimide, NBS) are combined in a suitable solvent such as THF or acetonitrile.[\[2\]](#)[\[5\]](#) The CuI-NBS system has been shown to effectively provide both the necessary Cu(I) catalyst and the electrophilic iodine (I⁺).[\[5\]](#)
- Reactant Addition: To this mixture, the terminal alkyne (propyne) is added, followed by the organic azide (methyl azide, which can be generated in situ from sodium azide and a methylating agent for safety).
- Reaction: The mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting materials are completely consumed.[\[6\]](#)
- Workup and Purification: The reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl or Na₂S₂O₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or DCM).[\[6\]](#) The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure **5-iodo-1,4-dimethyl-1H-1,2,3-triazole**.[\[6\]](#)

The underlying mechanism involves the formation of a copper(I) triazolide intermediate, which is subsequently iodinated by the electrophilic iodine species present in the reaction mixture.[4]



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Caption: General workflow for the synthesis of **5-iodo-1,4-dimethyl-1H-1,2,3-triazole**.

Spectroscopic Data Analysis

The following sections provide a detailed interpretation of the key spectroscopic data used to characterize the title compound. The predicted chemical shifts and fragmentation patterns are based on data from structurally similar 1,4- and 1,4,5-substituted 1,2,3-triazoles.[7][8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides the most direct confirmation of the methyl group environments. The spectrum is expected to be simple, showing two distinct singlets, as there are no adjacent protons for spin-spin coupling.

Assignment	Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Rationale
N1-CH ₃	3.9 – 4.2	Singlet	3H	The methyl group attached to the N1 atom of the triazole ring is deshielded by the electronegative nitrogen atom, resulting in a downfield chemical shift.
C4-CH ₃	2.3 – 2.6	Singlet	3H	The methyl group at the C4 position is in a more typical vinylic methyl environment and appears further upfield compared to the N-methyl group.

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum is crucial for confirming the carbon backbone, particularly the substitution pattern of the triazole ring. The presence of iodine at C5 has a pronounced "heavy atom effect," causing a significant upfield shift for the C5 signal compared to its non-iodinated analog.

Assignment	Predicted Chemical Shift (δ) ppm	Rationale
C4	148 – 153	The C4 carbon, substituted with a methyl group, is a quaternary carbon within the aromatic triazole ring, leading to a significant downfield shift. For similar 1,4-disubstituted triazoles, this signal appears in the 140-149 ppm range. [8]
C5	75 – 85	The direct attachment of the heavy iodine atom causes strong shielding, shifting the C5 signal significantly upfield. This is a hallmark of C-I bonds in heterocyclic systems. [9]
N1-CH ₃	35 – 40	This aliphatic carbon is attached to a nitrogen atom, placing it in a typical range for N-methyl groups.
C4-CH ₃	10 – 15	This aliphatic carbon is attached to a ring carbon and resonates in the expected upfield region.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Caption: Key expected ²J and ³J HMBC correlations for the methyl protons.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule. The spectrum is characterized by vibrations of the triazole ring and the attached methyl groups.

**Wavenumber (cm ⁻¹) **	Vibration Type	Description
2900 – 3150	C-H Stretch	Aliphatic C-H stretching from the two methyl groups.
1450 – 1600	C=N, N=N Stretch	Aromatic ring stretching vibrations characteristic of the 1,2,3-triazole core.
1350 – 1470	C-H Bend	Asymmetric and symmetric bending of the methyl C-H bonds.
1000 – 1250	C-N Stretch	Stretching vibrations from the C-N bonds within the ring and the N-CH ₃ bond.
< 600	C-I Stretch	The carbon-iodine bond vibration is weak and occurs at a very low frequency, often outside the standard scanning range of many FTIR instruments.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation pathways under ionization.

m/z Value	Assignment	Rationale
223	$[M]^+$	Molecular ion peak corresponding to the exact mass of $C_4H_6IN_3$.
224	$[M+H]^+$	Protonated molecular ion, commonly observed under soft ionization techniques like Electrospray Ionization (ESI). [9]
195	$[M-N_2]^+$	A characteristic fragmentation pathway for triazoles is the loss of a neutral nitrogen molecule (N_2), leading to the formation of a stable nitrilium ion. [10]
127	$[I]^+$	Fragment corresponding to the iodine cation.
96	$[M-I]^+$	Fragment resulting from the loss of the iodine atom.

Conclusion

The spectroscopic profile of **5-iodo-1,4-dimethyl-1H-1,2,3-triazole** is distinct and well-defined. The 1H NMR spectrum is characterized by two clean singlets for the N-methyl and C-methyl groups. The ^{13}C NMR is most notable for the heavily shielded C5 carbon signal around 75-85 ppm, a definitive indicator of iodine substitution at that position. IR spectroscopy confirms the presence of the triazole ring and aliphatic groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns, including the loss of N_2 .

This comprehensive guide serves as an authoritative reference for the identification and characterization of this valuable synthetic intermediate, ensuring high fidelity in its application for the development of novel chemical entities in drug discovery and materials science.

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